({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone
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Overview
Description
(1{Z})-6-METHOXY-5-NITRO-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE {O}-BENZOYLOXIME is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitro group, and a benzoyloxime moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1{Z})-6-METHOXY-5-NITRO-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE {O}-BENZOYLOXIME typically involves multiple steps, starting from commercially available precursors. The key steps include the nitration of a naphthalene derivative, followed by methoxylation and subsequent formation of the benzoyloxime group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to enhance efficiency and safety. The final benzoyloxime formation step can be optimized using automated systems to ensure consistent quality and minimize human error.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under specific conditions.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted naphthalene derivatives.
Scientific Research Applications
(1{Z})-6-METHOXY-5-NITRO-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE {O}-BENZOYLOXIME has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (1{Z})-6-METHOXY-5-NITRO-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE {O}-BENZOYLOXIME involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyloxime moiety may also play a role in modulating the compound’s activity by influencing its binding to target proteins and enzymes.
Comparison with Similar Compounds
6-METHOXY-5-NITRO-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE: Lacks the benzoyloxime group, resulting in different chemical properties and biological activities.
5-NITRO-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE: Lacks both the methoxy and benzoyloxime groups, leading to a simpler structure with distinct reactivity.
6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE: Lacks the nitro and benzoyloxime groups, resulting in different chemical behavior.
Uniqueness: The presence of the methoxy, nitro, and benzoyloxime groups in (1{Z})-6-METHOXY-5-NITRO-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE {O}-BENZOYLOXIME makes it unique compared to its similar compounds
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
[(Z)-(6-methoxy-5-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)amino] benzoate |
InChI |
InChI=1S/C18H16N2O5/c1-24-16-11-10-13-14(17(16)20(22)23)8-5-9-15(13)19-25-18(21)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3/b19-15- |
InChI Key |
YNKZOFXBOFGRBG-CYVLTUHYSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)/C(=N\OC(=O)C3=CC=CC=C3)/CCC2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3)CCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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